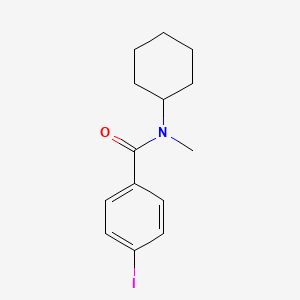
N-cyclohexyl-4-iodo-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C14H18INO It is a derivative of benzamide, featuring a cyclohexyl group, an iodine atom, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-iodo-N-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of N-cyclohexyl-N-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing binding affinity or specificity. The cyclohexyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-4-methylbenzamide: Lacks the iodine atom, which can significantly alter its chemical reactivity and biological activity.
N-cyclohexyl-3-iodo-4-methylbenzamide: Similar structure but with the iodine atom in a different position, potentially affecting its reactivity and interactions.
N-cyclohexyl-N-methylbenzamide: Lacks both the iodine and methyl groups, resulting in different chemical and biological properties.
Uniqueness
N-cyclohexyl-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and its binding affinity in biological systems. The combination of the cyclohexyl and methyl groups further distinguishes it from other benzamide derivatives, potentially offering unique properties and applications.
Propiedades
Fórmula molecular |
C14H18INO |
|---|---|
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-iodo-N-methylbenzamide |
InChI |
InChI=1S/C14H18INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |
Clave InChI |
JHSSPBBVBBVAJK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



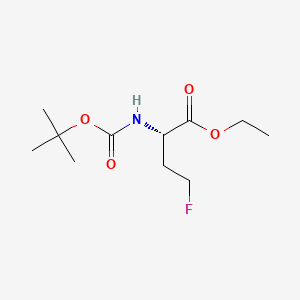


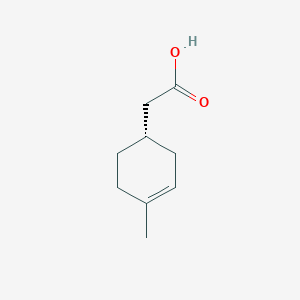

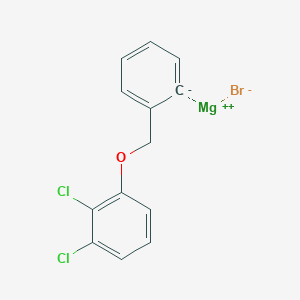
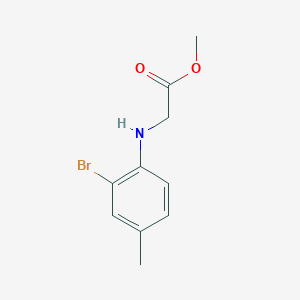

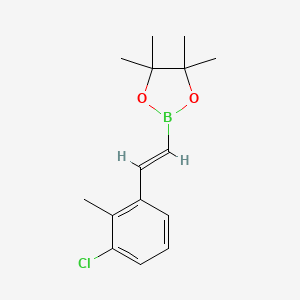

![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
